4-Chloro-2-ethoxy-1-(trifluoromethyl)benzene
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Overview
Description
4-Chloro-2-ethoxy-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8ClF3O It is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-2-ethoxy-1-(trifluoromethyl)benzene involves the reaction of 4-chloro-2-nitro-1-(trifluoromethyl)benzene with ethanol in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the substitution of the nitro group with an ethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethoxy-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the chloro or trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-ethoxy-2-(trifluoromethyl)aniline when using ammonia.
Oxidation: Products include 4-chloro-2-ethoxy-1-(trifluoromethyl)benzaldehyde or 4-chloro-2-ethoxy-1-(trifluoromethyl)benzoic acid.
Reduction: Products include 4-chloro-2-ethoxybenzene or 2-ethoxy-1-(trifluoromethyl)benzene.
Scientific Research Applications
4-Chloro-2-ethoxy-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs with specific target interactions.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethoxy-1-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity to certain targets, while the ethoxy group can influence its solubility and distribution within the system.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-ethoxy-2-(trifluoromethyl)benzene
- 4-Chloro-1-methoxy-2-(trifluoromethyl)benzene
- 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene
Uniqueness
4-Chloro-2-ethoxy-1-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and interaction with other molecules. The presence of both chloro and trifluoromethyl groups can enhance its stability and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C9H8ClF3O |
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Molecular Weight |
224.61 g/mol |
IUPAC Name |
4-chloro-2-ethoxy-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3O/c1-2-14-8-5-6(10)3-4-7(8)9(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
XHDICEYGDBWDMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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